

"Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride" chemical properties

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Compound of Interest

Compound Name:	Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride
Cat. No.:	B1428430

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An In-depth Technical Guide to **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride**

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This document provides a comprehensive technical overview of **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering insights into its properties, synthesis, handling, and applications.

Chemical Identity and Structure

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a substituted benzoic acid derivative. The presence of a primary amine (as a hydrochloride salt), a methyl ester, and a chlorine atom on the benzene ring makes it a versatile building block in organic synthesis.

- IUPAC Name: methyl 5-(aminomethyl)-2-chlorobenzoate;hydrochloride
- CAS Number: 90942-47-5[1][2][3]
- Molecular Formula: C₉H₁₁Cl₂NO₂[1][2]
- Molecular Weight: 236.1 g/mol [2][3]

The structure consists of a central benzene ring substituted with a chlorine atom at position 2, a methyl ester group at position 1, and an aminomethyl group at position 5. The amine is protonated to form the hydrochloride salt, which enhances the compound's stability and modifies its solubility.

Caption: Chemical structure of **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride**.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. As a solid, its purity and melting point are key quality indicators.

Property	Value	Source(s)
Physical Form	Solid, powder	[4][5]
Melting Point	217-220 °C	[6]
Purity	Typically ≥96-97%	[5]
Storage Temperature	2-8°C, under inert atmosphere	[6]
Solubility	No specific data available; expected to be soluble in polar protic solvents like methanol and water due to its hydrochloride salt form, and sparingly soluble in nonpolar organic solvents.	

Synthesis and Reactivity

Synthetic Pathway Overview

While specific, detailed synthesis protocols for **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride** are proprietary, a logical synthetic route can be inferred from standard organic chemistry transformations. A common approach involves the modification of a commercially available substituted toluene or benzoic acid. A plausible multi-step synthesis is outlined below.



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Caption: Plausible synthetic workflow for the target compound.

Causality in Experimental Choices:

- **Esterification First:** Converting the carboxylic acid to a methyl ester early protects it from reacting in subsequent steps and is a standard procedure for this functional group.
- **Radical Bromination:** The use of N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) is a highly selective method for brominating the benzylic position without affecting the aromatic ring.
- **Amine Introduction:** A two-step process, such as the Gabriel synthesis (using potassium phthalimide followed by hydrazinolysis) or an azide displacement followed by reduction, is often preferred for converting the benzyl bromide to a primary amine. These methods avoid the over-alkylation issues common with direct amination using ammonia.
- **Hydrochloride Salt Formation:** The final product is converted to its hydrochloride salt by treatment with HCl. This is a critical step for improving the compound's shelf-life and handling characteristics, as the free amine is more susceptible to oxidation.

Chemical Reactivity

The reactivity of **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride** is dictated by its three main functional groups:

- **Primary Amine (as Hydrochloride):** The amine is the most reactive site for nucleophilic attack. Before it can be used in reactions like acylation or alkylation, it must be deprotonated by a base to liberate the free amine.
- **Methyl Ester:** The ester group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

- **Aryl Chloride:** The chlorine atom attached to the benzene ring is relatively unreactive towards nucleophilic aromatic substitution due to the deactivating effect of the ester group. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.^{[4][7]} Its bifunctional nature (amine and ester) allows for sequential or orthogonal chemical modifications, making it a valuable scaffold.

- **Pharmaceutical Synthesis:** It serves as a building block for creating libraries of compounds for high-throughput screening. The amine handle allows for the introduction of various side chains, while the ester can be hydrolyzed and coupled to other moieties. Its substituted benzene core is a common feature in many biologically active molecules.
- **Agrochemicals:** Similar to pharmaceuticals, the structural motifs present in this molecule are relevant to the design of new pesticides and herbicides.
- **Material Science:** Substituted benzoic acids and their derivatives can be used in the synthesis of polymers and other advanced materials.^[8]

Safety, Handling, and First Aid

Hazard Identification

The compound is classified as hazardous. It is crucial to consult the Safety Data Sheet (SDS) before handling.^[9]

- **Signal Word:** Warning
- **Hazard Statements:**
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Laboratory Handling Protocol

A self-validating protocol ensures safety through engineering controls, personal protective equipment, and proper procedures.

- Engineering Controls:
 - Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of dust.[\[9\]](#)
 - Ensure an eyewash station and safety shower are immediately accessible.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[\[10\]](#)
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.
 - Body Protection: Wear a standard laboratory coat. For larger quantities, consider an impervious apron.
- Handling Procedure:
 - Designate a specific area within the fume hood for handling this compound.
 - Use spatulas and weighing paper to portion out the solid. Avoid creating dust.

- Keep the container tightly closed when not in use.[9]
- Wash hands thoroughly after handling, even if gloves were worn.[9]
- Waste Disposal:
 - Dispose of contaminated waste and excess reagent in a designated hazardous waste container according to institutional and local regulations.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.[9]

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
- In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[9]
- In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
- If Swallowed: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[9]

Expected Spectroscopic Data

For a researcher synthesizing or using this compound, spectroscopic analysis is essential for identity confirmation. While a specific spectrum is not publicly available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[11][12][13][14]

- ^1H NMR (in DMSO-d₆):
 - ~8.5-9.0 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group. The broadness is due to quadrupolar relaxation and exchange.

- ~7.6-8.0 ppm (multiplets, 3H): Aromatic protons. Their specific splitting pattern (e.g., doublet, doublet of doublets) will depend on their coupling constants.
- ~4.1 ppm (singlet or broad singlet, 2H): Methylene protons (-CH₂-) adjacent to the amine.
- ~3.9 ppm (singlet, 3H): Methyl protons of the ester group (-OCH₃).

- ¹³C NMR (in DMSO-d₆):
 - ~165 ppm: Carbonyl carbon of the ester.
 - ~125-140 ppm: Aromatic carbons (expect 6 distinct signals).
 - ~52 ppm: Methyl carbon of the ester.
 - ~42 ppm: Methylene carbon (-CH₂-).

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